DAT Inhibition Potency: Thr3→Ala Substitution Produces a 6.1-Fold Activity Loss Relative to the Thr3-Containing Parent
Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly (Compound 10) inhibits rat DAT with an IC50 of 11 µM in the ³H-dopamine uptake assay using CHO cells stably transfected with rat DAT [1]. Its direct structural parent, Bip-Tyr-Thr-Pro-Lys-Thr(OBzl)-Gly (Compound 5), which differs only by the presence of Thr at position 3 instead of Ala, exhibits an IC50 of 1.8 µM in the same assay [1]. This yields a 6.1-fold potency differential attributable solely to the Thr3→Ala substitution. This quantitative loss is substantially smaller than the 96-fold loss caused by Tyr2→Ala substitution (Compound 9, IC50 = 173 µM) and dramatically smaller than the complete activity ablation (>1000 µM) caused by Pro4→Ala substitution (Compound 11) [1], positioning Compound 10 as a uniquely informative mid-range activity probe within the alanine-scan series.
| Evidence Dimension | DAT inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 µM (Compound 10: Bip-Tyr-Ala-Pro-Lys-Thr(OBzl)-Gly) |
| Comparator Or Baseline | Compound 5 (parent): IC50 = 1.8 µM; Compound 9 (Tyr2→Ala): IC50 = 173 µM; Compound 11 (Pro4→Ala): IC50 >1000 µM; Compound 12 (Lys5→Ala): IC50 = 1.7 µM |
| Quantified Difference | 6.1-fold less potent vs Compound 5; 15.7-fold more potent vs Compound 9; >90-fold more potent vs Compound 11; 6.5-fold less potent vs Compound 12 |
| Conditions | ³H-dopamine uptake assay, CHO cells stably expressing rat DAT (D8 cells); standard deviations within 10% of mean, 2–6 experiments performed in triplicate |
Why This Matters
For procurement, this compound is the only alanine-scan variant that isolates the functional contribution of Thr3 while retaining measurable, mid-range DAT activity—making it indispensable for SAR studies aiming to decouple residue-specific binding contributions from global conformational effects.
- [1] Ding J, Shi J, Cui D, Xu L, Duan S, Guo L, Fei J. Development of peptidic dopamine transporter inhibitors via aromatic modification-mediated conformational restriction. J Med Chem. 2006 Jul 13;49(14):4048-51. Table 1. doi: 10.1021/jm0601654. PMID: 16821765. View Source
